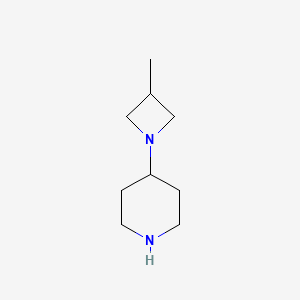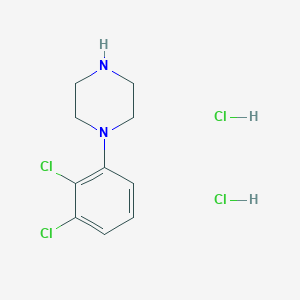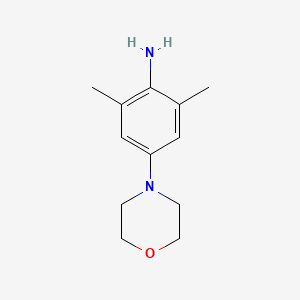![molecular formula C11H13F2NO B3159767 1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol CAS No. 864414-83-5](/img/structure/B3159767.png)
1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol
Übersicht
Beschreibung
“1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains a difluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with two fluorine atoms attached .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a type of heterocycle. Heterocycles are rings of atoms that contain at least one atom that is not carbon. In this case, the heteroatom is nitrogen .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrolidine ring and the difluorophenyl group. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The difluorophenyl group might undergo reactions at the carbon atoms of the ring or at the fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group (-OH) and the polarizable fluorine atoms might influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Studies
Research has explored the spectroscopic and structural characteristics of pyrrolidine derivatives. For example, studies on thiadiazol-pyrrolidin-2-ol bearing species have demonstrated the importance of intramolecular OH⋯N hydrogen bonding in their conformational properties, showcasing the utility of such compounds in understanding molecular interactions and structure-activity relationships (Laurella & Erben, 2016).
Organocatalysis
Pyrrolidine derivatives have been identified as effective organocatalysts in asymmetric synthesis. The study of 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, for example, highlights its role in catalyzing asymmetric Michael addition reactions, demonstrating the potential of pyrrolidine-based catalysts in enantioselective synthesis (Cui Yan-fang, 2008).
Synthesis and Reactivity
The synthesis and reactivity of pyrrolidines have been extensively studied, showing their versatility as intermediates in the production of biologically active molecules. Research on polar [3+2] cycloaddition reactions involving N-methyl azomethine ylide and nitropropenes indicates the utility of pyrrolidines in constructing complex molecular architectures under mild conditions, highlighting their importance in synthetic organic chemistry (Żmigrodzka et al., 2022).
Antibacterial and Antimycobacterial Activities
Pyrrolidine derivatives have shown promise in medicinal chemistry, particularly in developing new antibacterial and antimycobacterial agents. Studies have investigated the bioactive properties of pyrrolidino[3,4-b]pyrrolidines, revealing their potential in treating bacterial infections, underscoring the role of pyrrolidine scaffolds in drug discovery (Belveren et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol is currently unknown. This compound is a derivative of pyrrolidine , a five-membered ring with a nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to bind with high affinity to multiple receptors
Mode of Action
Based on the properties of pyrrolidine derivatives, it can be inferred that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target proteins, thereby altering their biological activity .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
For instance, the compound’s molecular weight of 213.23 suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Based on the known biological activities of pyrrolidine derivatives, the compound could potentially exhibit a range of effects, such as antiviral, anti-inflammatory, and anticancer activities .
Eigenschaften
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPJTOUBYNQBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





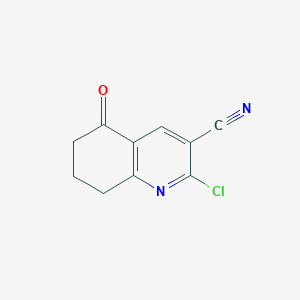
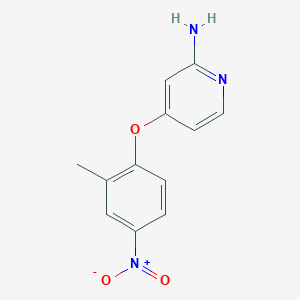
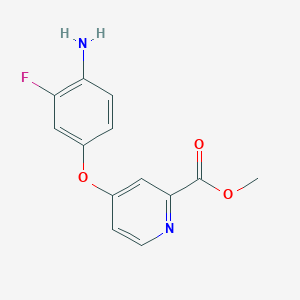

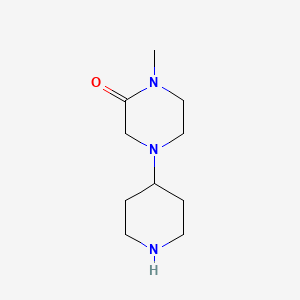
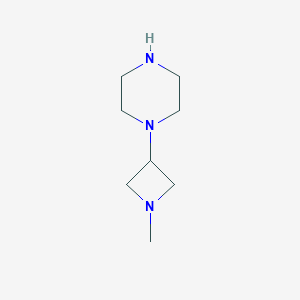

![3-Cyclohexyl-N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]propanamide](/img/structure/B3159770.png)
![Pyrazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B3159777.png)
